2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid
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Overview
Description
2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C11H13N3O3S. It is a derivative of 2-amino-2-methylpropanedinitrile and 4-methylbenzenesulfonic acid, commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-amino-2-methylpropanedinitrile with 4-methylbenzenesulfonic acid under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid is widely used in scientific research due to its versatile chemical properties. It serves as a precursor in the synthesis of perovskite materials, which are used in solar cells and other electronic devices. Additionally, it is employed as a reagent in organic synthesis to introduce nitrogen atoms into molecules, making it valuable in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
2-Amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid is unique in its combination of functional groups, which allows for a wide range of chemical reactions. Similar compounds include other sulfonic acid derivatives and nitriles, but the specific arrangement of atoms in this compound provides distinct reactivity and applications.
Comparison with Similar Compounds
2-Amino-2-methylpropanedinitrile
4-Methylbenzenesulfonic acid
Other sulfonic acid derivatives
Other nitrile derivatives
This compound's versatility and reactivity make it a valuable tool in both research and industry, contributing to advancements in various fields such as materials science, pharmaceuticals, and organic synthesis.
Properties
IUPAC Name |
2-amino-2-methylpropanedinitrile;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H5N3/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(7,2-5)3-6/h2-5H,1H3,(H,8,9,10);7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDNNUJYHOUFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C#N)(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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